SSX Outperforms NY-ESO-1 and MAGE-A3 in Expression Frequency Across Multiple Myeloma and Breast Cancer Cohorts
In a cohort of 55 multiple myeloma patients, SSX family members were expressed at markedly higher frequencies: SSX1 35%, SSX4 20%, SSX5 20%, and SSX2 16%, compared with only 7% for NY-ESO-1 and 15% for BAGE [1]. In a separate 100-patient primary breast cancer series, SSX-4 was detected in 65% of cases, SSX-1 in 20%, and SSX-2 in 8%, versus 13% for NY-ESO-1 and 11% for MAGE-3 [2]. The total SSX positivity rate (any SSX member) reached 26% in epithelial ovarian cancer, compared with historically reported NY-ESO-1 rates below 10% in the same tumor type [3]. These cross-study data establish that SSX proteins consistently rank among the most frequently expressed CTAs across major malignancy types.
| Evidence Dimension | mRNA expression frequency in multiple myeloma patient bone marrow samples |
|---|---|
| Target Compound Data | SSX1: 35%; SSX4: 20%; SSX5: 20%; SSX2: 16% |
| Comparator Or Baseline | NY-ESO-1: 7%; MAGE-C2: 56%; MAGE-A3: 55% |
| Quantified Difference | SSX1 expression is 5-fold higher than NY-ESO-1; combined SSX family exceeds NY-ESO-1 by >10-fold |
| Conditions | RT-PCR on bone marrow samples from 55 MM patients |
Why This Matters
Higher expression frequency in target tissues directly increases the addressable patient population for immunotherapeutic targeting and improves the statistical power of biomarker studies using SSX protein, making it a more broadly applicable procurement choice than NY-ESO-1 or MAGE-A3.
- [1] Taylor BJ, Reiman T, Pittman JA, et al. SSX cancer testis antigens are expressed in most multiple myeloma patients: co-expression of SSX1, 2, 4, and 5 correlates with adverse prognosis and high frequencies of SSX-positive PCs. J Immunother. 2005 Nov-Dec;28(6):564-575. View Source
- [2] Mischo A, Kubuschok B, Ertan K, et al. Prospective study on the expression of cancer testis genes and antibody responses in 100 consecutive patients with primary breast cancer. Int J Cancer. 2006;118(3):696-703. doi:10.1002/ijc.21352. View Source
- [3] Valmori D, Qian F, Ayyoub M, et al. Expression of synovial sarcoma X (SSX) antigens in epithelial ovarian cancer and identification of SSX-4 epitopes recognized by CD4+ T cells. Clin Cancer Res. 2006;12(2):398-404. doi:10.1158/1078-0432.CCR-05-1902. View Source
